molecular formula C12H10N2O3 B8293507 3-(4-Methoxybenzo(b)furan-2-yl)-5-methyl-1,2,4-oxadiazole

3-(4-Methoxybenzo(b)furan-2-yl)-5-methyl-1,2,4-oxadiazole

Cat. No. B8293507
M. Wt: 230.22 g/mol
InChI Key: CJAFDHCZHLRMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07196199B2

Procedure details

By the reactions in the same manner as in Starting Material Synthesis Example 5 using 3-(4-methoxybenzo(b)furan-2-yl)-5-methyl-1,2,4-oxadiazole (1.1 g) and boron tribromide (4.2 ml), the title compound (0.75 g) was obtained as yellow crystals.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:11]2[CH:10]=[C:9]([C:12]3[N:16]=[C:15]([CH3:17])[O:14][N:13]=3)[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.B(Br)(Br)Br>>[OH:2][C:3]1[C:11]2[CH:10]=[C:9]([C:12]3[N:16]=[C:15]([CH3:17])[O:14][N:13]=3)[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
COC1=CC=CC=2OC(=CC21)C2=NOC(=N2)C
Name
Quantity
4.2 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC=2OC(=CC21)C2=NOC(=N2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.